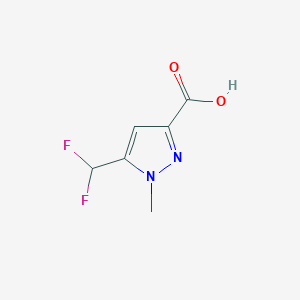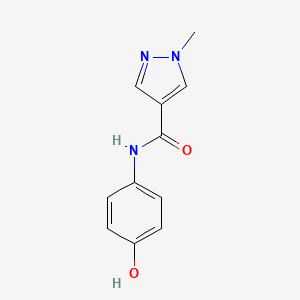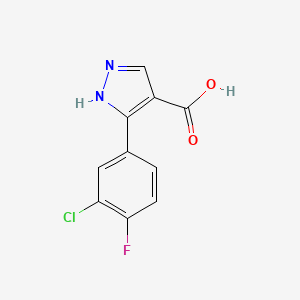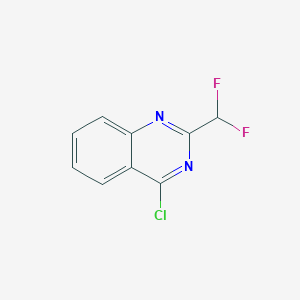![molecular formula C13H21NO B1451768 (Propan-2-yl)({[4-(propan-2-yloxy)phenyl]methyl})amine CAS No. 1095127-64-2](/img/structure/B1451768.png)
(Propan-2-yl)({[4-(propan-2-yloxy)phenyl]methyl})amine
Descripción general
Descripción
“(Propan-2-yl)({[4-(propan-2-yloxy)phenyl]methyl})amine” is a chemical compound with the molecular formula C13H21NO . It is used for research purposes .
Synthesis Analysis
The synthesis of compounds similar to “(Propan-2-yl)({[4-(propan-2-yloxy)phenyl]methyl})amine” often involves reactions typical of other simple alkyl amines, such as protonation, alkylation, acylation, and condensation with carbonyls . For instance, isopropylamine, a related compound, can be obtained by the reaction of isopropyl alcohol with ammonia in the presence of a catalyst .
Molecular Structure Analysis
The molecular structure of “(Propan-2-yl)({[4-(propan-2-yloxy)phenyl]methyl})amine” consists of a propan-2-yl group, a phenyl group, and an amine group . The propan-2-yl group is attached to the phenyl group through an oxygen atom, forming an ether linkage .
Aplicaciones Científicas De Investigación
X-ray Structures and Computational Studies
The compound (Propan-2-yl)({[4-(propan-2-yloxy)phenyl]methyl})amine and its derivatives have been studied extensively in terms of their structural and computational aspects. X-ray structures and computational studies have been conducted on several cathinones, a class of compounds structurally related to (Propan-2-yl)({[4-(propan-2-yloxy)phenyl]methyl})amine. These studies involve FTIR, UV–Vis, multinuclear NMR spectroscopy, and single crystal X-ray diffraction methods, revealing detailed molecular structures and bonding interactions. The geometries of these compounds were optimized using density functional theory (DFT) with B3LYP functional, and electronic spectra were calculated by TDDFT method. These studies highlight the importance of understanding the molecular structure and electronic properties for the potential applications of these compounds in various fields (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).
Functional Modification of Polymers
There have been significant advancements in the functional modification of polymers using amine compounds, including derivatives of (Propan-2-yl)({[4-(propan-2-yloxy)phenyl]methyl})amine. A notable study involves radiation-induced poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels modified through condensation reaction with various aliphatic and aromatic amines to form amine-treated polymers. These modified polymers exhibit increased thermal stability and promising biological activities, suggesting their utility in medical applications (Aly & El-Mohdy, 2015).
Synthesis and Crystal Structures
The synthesis and crystal structure analysis of chalcone derivatives, closely related to (Propan-2-yl)({[4-(propan-2-yloxy)phenyl]methyl})amine, have been extensively studied. These compounds, synthesized by the base-catalyzed Claisen-Schmidt condensation reaction, were characterized by FT-IR, elemental analysis, and single crystal X-ray diffraction. The studies provide insights into the molecular arrangements, intermolecular interactions, and crystal packing, contributing to the understanding of their chemical behavior and potential applications (Salian et al., 2018).
Anticorrosion Properties
Amine derivatives, including structures related to (Propan-2-yl)({[4-(propan-2-yloxy)phenyl]methyl})amine, have been explored as corrosion inhibitors for metals. Experimental and theoretical investigations highlight the effectiveness of these compounds in protecting mild steel in acidic environments. The studies involve a combination of electrochemical measurements, surface analysis, and computational approaches to elucidate the adsorption mechanism and interaction between the amine derivatives and metal surfaces (Boughoues et al., 2020).
Propiedades
IUPAC Name |
N-[(4-propan-2-yloxyphenyl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-10(2)14-9-12-5-7-13(8-6-12)15-11(3)4/h5-8,10-11,14H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNUIJPAHZMCLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Propan-2-yl)({[4-(propan-2-yloxy)phenyl]methyl})amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-yl]methanamine](/img/structure/B1451685.png)
![[5-(3-Methoxyphenyl)isoxazol-3-yl]acetic acid](/img/structure/B1451687.png)

![Dimethyl(2-{3-[(methylamino)methyl]phenoxy}ethyl)amine](/img/structure/B1451690.png)

![3-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B1451692.png)

![5-[(4-Benzylpiperazin-1-yl)carbonyl]-2-methylaniline](/img/structure/B1451700.png)
![[(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine](/img/structure/B1451703.png)
![[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid](/img/structure/B1451704.png)



![5-[(2,2,2-Trifluoroethyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B1451708.png)